

# Application Note: WST-3 Assay for Cell Viability and Cytotoxicity

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Compound of Interest		
Compound Name:	WST-3	
Cat. No.:	B15552539	Get Quote

Audience: Researchers, scientists, and drug development professionals.

### Introduction: Principle of the WST-3 Assay

The Water-Soluble Tetrazolium salt (WST) family of assays provides a robust and efficient colorimetric method for quantifying cell viability, proliferation, and cytotoxicity. The **WST-3** assay is based on the cleavage of the **WST-3** tetrazolium salt into a colored formazan product. This reduction is carried out by mitochondrial dehydrogenases in metabolically active cells, which are dependent on the cellular production of NAD(P)H.[1]

In the presence of an electron mediator, **WST-3** is reduced by viable cells to produce a water-soluble formazan dye that absorbs light at a maximum wavelength of 433 nm.[2] The amount of formazan produced is directly proportional to the number of living, metabolically active cells in the culture.[3] Unlike traditional MTT assays, the formazan product of **WST-3** is soluble in the cell culture medium, eliminating the need for a separate solubilization step and simplifying the experimental workflow.[1][4]

## **Biochemical Pathway**

The core of the **WST-3** assay is the enzymatic reduction of the tetrazolium salt. Mitochondrial dehydrogenases within viable cells transfer electrons from NADH/NADPH to an electron mediator, which then reduces the **WST-3** salt to a yellow-colored formazan dye. The intensity of this color is a direct measure of cellular metabolic activity.



# Culture Medium WST-3 (Tetrazolium Salt) Low Absorbance e- transfer Electron Mediator Reduction Metabolically Active Cell NAD(P)H P- donor Mitochondrial Dehydrogenases NAD(P)+

### Biochemical Principle of WST-3 Reduction

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Caption: Cellular reduction of **WST-3** to a colored formazan product.

WST-3 Formazan (Yellow, Water-Soluble) Absorbance Max: 433 nm

## **Experimental Protocol**

This protocol provides a general guideline for using the **WST-3** assay in a 96-well plate format. Optimal conditions, particularly cell seeding density and incubation times, should be determined empirically for each cell line and experimental setup.

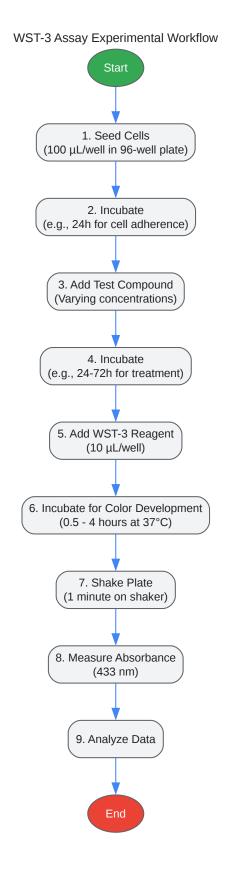


### **Materials Required**

- WST-3 Reagent
- 96-well flat-bottom cell culture plates, sterile
- Appropriate cell culture medium (with or without phenol red)
- Test compounds for cytotoxicity or proliferation studies
- Multichannel pipette
- Humidified incubator (37°C, 5% CO<sub>2</sub>)
- Microplate reader with absorbance detection

## **Assay Workflow**





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Caption: A general workflow for performing a WST-3 cell viability assay.



### **Step-by-Step Procedure**

- · Cell Seeding:
  - Harvest and count cells that are in the logarithmic growth phase.
  - Dilute the cells to the desired concentration in culture medium. The optimal seeding density depends on the cell type and proliferation rate but typically ranges from 1,000 to 50,000 cells per well.[5]
  - Dispense 100 μL of the cell suspension into each well of a 96-well plate.
  - Include control wells:
    - Cell Control: Wells with cells and medium only (represents 100% viability).
    - Blank Control: Wells with 100 μL of culture medium only (for background subtraction).
- Incubation and Treatment:
  - Incubate the plate for 24 hours (or until cells adhere) in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
  - For cytotoxicity assays, add various concentrations of the test compound to the appropriate wells. For proliferation assays, add growth factors or other stimuli.
  - Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- WST-3 Reagent Addition and Incubation:
  - Add 10 μL of the WST-3 reagent directly to each well, including control wells.[6][7] This
     1:10 ratio is common for most WST assays.
  - Incubate the plate for 0.5 to 4 hours at 37°C.[7] The optimal time depends on the metabolic activity of the cells and should be determined in a preliminary experiment by taking readings at multiple time points (e.g., 0.5, 1, 2, and 4 hours).[7]
- Absorbance Measurement:



- Before reading, gently shake the plate for 1 minute on a plate shaker to ensure uniform distribution of the formazan dye.[6][8]
- Measure the absorbance using a microplate reader at a wavelength between 420-480 nm.
   The maximum absorbance for WST-3 formazan is 433 nm.[2]

### **Plate Reader Settings**

Proper configuration of the microplate reader is critical for accurate and reproducible results.[9] The settings below are recommended for the **WST-3** assay.

Parameter	Recommended Setting	Notes
Read Mode	Absorbance	This is a colorimetric assay.
Primary Wavelength	433 nm	This is the absorption maximum for WST-3 formazan.  [2] A filter between 420 nm and 480 nm is acceptable if 433 nm is not available.[6]
Reference Wavelength	> 600 nm (e.g., 630 nm or 650 nm)	Used to subtract non-specific background absorbance from fingerprints, turbidity, or plate imperfections.[6][7]
Shaking	Orbital, 1 minute before read	Ensures a homogenous mixture of the soluble formazan dye in the well.[8]
Readout	Endpoint	A single reading is taken after the final incubation period. Kinetic reading can be used to optimize incubation time.

# Data Presentation and Analysis Sample Plate Layout



A well-planned plate layout is essential for efficient data analysis. Below is a sample layout for testing a compound at six concentrations with triplicate wells.

1	2	3	4	5	6	7	8	9	10	11	12	
Α	Blan k	Blan k	Blan k	Cm pd 1	Cm pd 1	Cm pd 1	Cm pd 3	Cm pd 3	Cm pd 3	Cm pd 5	Cm pd 5	Cm pd 5
В	VC	VC	VC	(Lo w)								
С	PC	PC	PC	Cm pd 1	Cm pd 1	Cm pd 1	Cm pd 3	Cm pd 3	Cm pd 3	Cm pd 5	Cm pd 5	Cm pd 5
D	(Me d)											
E	Cm pd 1	Cm pd 1	Cm pd 1	Cm pd 3	Cm pd 3	Cm pd 3	Cm pd 5	Cm pd 5	Cm pd 5			
F	(Hig h)	-										
G	Cm pd 2	Cm pd 2	Cm pd 2	Cm pd 4	Cm pd 4	Cm pd 4	Cm pd 6	Cm pd 6	Cm pd 6	-		
Н	etc.	-										

- Blank: Medium + WST-3 Reagent (No Cells)
- VC: Vehicle Control (Cells + Vehicle)
- PC: Positive Control (e.g., Cells + known toxin)
- Cmpd X: Cells + Test Compound

# **Calculation of Cell Viability**

- Calculate the average absorbance for each set of replicates.
- Subtract the average absorbance of the Blank Control from all other readings.



- Corrected Absorbance = (Absorbance of Sample) (Average Absorbance of Blank)
- Calculate the percentage of cell viability relative to the untreated or vehicle control.
  - % Viability = [(Corrected Absorbance of Sample) / (Corrected Absorbance of Vehicle Control)] x 100

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